2-Chlorothiazolo[5,4-f]isoquinoline
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Overview
Description
2-Chlorothiazolo[5,4-f]isoquinoline is a heterocyclic compound that belongs to the class of thiazoloisoquinolines This compound is characterized by a fused ring system consisting of a thiazole ring and an isoquinoline ring
Preparation Methods
The synthesis of 2-Chlorothiazolo[5,4-f]isoquinoline involves several steps. One common method starts with 6-aminoisoquinoline, which undergoes a reaction with potassium thiocyanate and bromine to form 6-amino-5-thiocyanoisoquinoline. This intermediate is then cyclized using hydrochloric acid to produce 2-aminothiazolo[5,4-f]isoquinoline. The final step involves a Sandmeyer reaction to yield this compound .
Chemical Reactions Analysis
2-Chlorothiazolo[5,4-f]isoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The compound can be reduced using reagents like hydrogen iodide and red phosphorus to yield thiazolo[5,4-f]isoquinoline.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Scientific Research Applications
2-Chlorothiazolo[5,4-f]isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chlorothiazolo[5,4-f]isoquinoline involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins .
Comparison with Similar Compounds
2-Chlorothiazolo[5,4-f]isoquinoline can be compared with other thiazoloisoquinoline derivatives, such as:
2-Hydroxythiazolo[5,4-c]isoquinoline: This compound has a hydroxyl group instead of a chlorine atom, leading to different chemical properties and reactivity.
Thiazolo[4,5-c]isoquinoline: This isomer has a different ring fusion pattern, which affects its chemical behavior and applications.
Properties
Molecular Formula |
C10H5ClN2S |
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Molecular Weight |
220.68 g/mol |
IUPAC Name |
2-chloro-[1,3]thiazolo[5,4-f]isoquinoline |
InChI |
InChI=1S/C10H5ClN2S/c11-10-13-8-2-1-6-5-12-4-3-7(6)9(8)14-10/h1-5H |
InChI Key |
KXCYLBYNSBQOTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=NC=C3)SC(=N2)Cl |
Origin of Product |
United States |
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